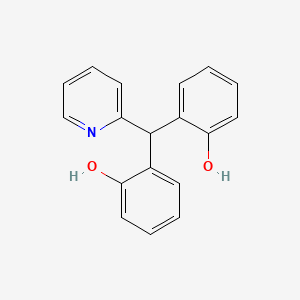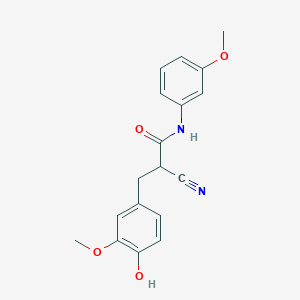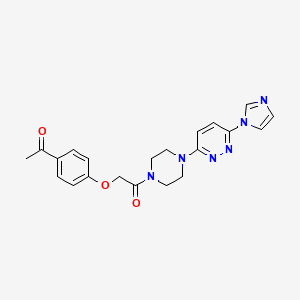
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are commonly used in medications to improve their water solubility . The amine part of the molecule, “6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine”, suggests that it might have biological activity, as many drugs are amines.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the amine group and the hydrochloride salt could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Stereoselective Synthesis Processes
Development of large-scale, stereoselective synthesis processes for derivatives of tetrahydronaphthalen-1-amine has been reported, demonstrating its significance in the synthesis of chemically and stereochemically pure compounds. A noteworthy example includes the multikilogram-scale synthesis process, achieving over 50% yield with high chemical and stereochemical purity, underscoring the compound's role in the efficient production of pharmaceuticals and other bioactive materials (Han et al., 2007).
Synthetic Intermediates for Bioactive Compounds
Tetrahydronaphthalen-1-amine and its derivatives have been highlighted as crucial intermediates in the synthesis of bioactive compounds. For instance, acylation and stereoselective reduction processes have been developed to obtain cis-aminonaphthyl alcohols, which are key intermediates for further synthesis. These processes emphasize the compound's utility in creating bioactive materials with potential therapeutic applications (Wei-dong, 2013).
Synthesis of Enamides from Ketones
The compound has also been used in the synthesis of enamides from ketones, showcasing its role in creating enantiomerically pure amines. This application is crucial for the development of pharmaceuticals and highlights the compound’s versatility in organic synthesis (Zhao et al., 2011).
Novel Synthesis Pathways
Research has also focused on novel synthesis pathways involving tetrahydronaphthalen-1-amine, such as the synthesis of dopaminergic compounds, showcasing its application in the development of potential treatments for neurological disorders. This includes innovative approaches to synthesize compounds with significant pharmacological activity, indicating the compound's importance in medicinal chemistry (Stjernlöf et al., 1993).
Antidepressant Synthesis
Furthermore, the compound has been used in the improved industrial synthesis of antidepressants, such as sertraline hydrochloride. This process highlights its role in creating more efficient and environmentally friendly synthesis methods for important pharmaceuticals, reflecting its contribution to sustainable practices in chemical manufacturing (Vukics et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVCEPSKLJNQI-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)


![(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide](/img/structure/B2861846.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)